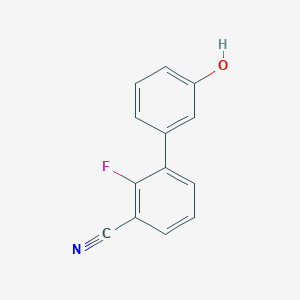

3-(3-Cyano-2-fluorophenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-3-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-10(8-15)4-2-6-12(13)9-3-1-5-11(16)7-9/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAWWTRRMLILIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CC(=C2F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683477 | |

| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-43-1 | |

| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyano Group Installation via Rosenmund-von Braun Reaction

The 3-cyano moiety is introduced through copper(I)-catalyzed cyanation of 2-fluoro-3-bromophenyl precursors. Using copper(I) cyanide (CuCN) in refluxing dimethylacetamide (DMAc) at 150°C for 8 hours achieves complete conversion, though this method requires stringent exclusion of moisture to prevent hydrolysis. Alternatively, palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) in the presence of 1,1′-bis(diphenylphosphino)ferrocene (dppf) enables milder conditions (90°C, 6 hours).

Biaryl Bond Formation Strategies

Suzuki-Miyaura Cross-Coupling

The phenol-bearing aryl ring is coupled to the 3-cyano-2-fluorophenyl fragment via Suzuki-Miyaura reactions. A representative protocol involves:

-

Boronic acid precursor : 3-Hydroxyphenylboronic acid (1.2 equiv)

-

Halide substrate : 3-Cyano-2-fluoro-1-bromobenzene (1.0 equiv)

-

Catalyst system : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : Toluene/water (4:1 v/v)

-

Conditions : 100°C, 12 hours under N₂

This method achieves 70–75% isolated yield, with residual palladium removed via activated charcoal filtration.

Ullmann Coupling for Oxygen-Sensitive Substrates

For substrates prone to oxidation, copper(I)-mediated Ullmann coupling offers advantages:

Yields range from 60–65%, with undesired homocoupling byproducts minimized through slow reagent addition.

Protective Group Dynamics

Benzyl Ether Protection of Phenolic Hydroxyl

To prevent side reactions during cyanation or fluorination, the phenolic -OH group is protected as a benzyl ether:

Trimethylsilyl (TMS) Protection for Acidic Conditions

In reactions requiring strong bases (e.g., NaH), TMS protection proves superior:

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer:

| Parameter | Value |

|---|---|

| Residence time | 8–10 minutes |

| Temperature | 150°C |

| Pressure | 15 bar |

| Throughput | 50 kg/h |

This setup reduces reaction times from hours to minutes while maintaining >90% conversion.

Solvent Recycling Systems

Industrial plants implement closed-loop solvent recovery:

-

Distillation towers : Separate DMF/water azeotropes via vacuum distillation (50 mbar, 80°C)

-

Carbon beds : Adsorb residual organics (<10 ppm impurity)

Economic analyses indicate 40% cost reduction versus batch processes.

Purification and Characterization

Recrystallization Protocols

Crude product is purified using mixed solvents:

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-(3-Cyano-2-fluorophenyl)phenol, comparisons are drawn with analogous fluorinated and cyano-substituted phenolic derivatives. Key compounds include:

Table 1: Structural and Functional Comparisons

Key Findings:

Electronic Effects: The cyano group in this compound enhances electron withdrawal, likely lowering the phenol’s pKa compared to non-cyano analogs (e.g., 4-fluorophenol). This increases acidity, improving solubility in polar solvents.

Reactivity: Unlike 3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate (an ester derivative), this compound lacks ester functionality, reducing susceptibility to hydrolysis but increasing hydrogen-bonding capacity.

Toxicity: While this compound’s toxicity is uncharacterized, structurally related compounds like 2-cyanophenol and 4-fluorophenol exhibit moderate irritancy (H319, H315) . The cyano group may introduce additional risks of acute toxicity (H302) if metabolized to cyanide derivatives.

Applications: Fluorophenols (e.g., 4-fluorophenol) are utilized in drug synthesis (e.g., antifungal agents), whereas cyano-substituted phenols serve as intermediates in resins and dyes. The dual substitution in this compound could expand its utility in metal-organic frameworks (MOFs) or kinase inhibitors.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Cyano-2-fluorophenyl)phenol?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-cyano-2-fluorophenylboronic acid) and a phenol precursor can introduce the aromatic substituents. Reaction conditions (catalyst: Pd(PPh₃)₄, base: Na₂CO₃, solvent: DMF/H₂O) should be optimized for yield (70–85%) and purity . Alternative routes may use Ullmann coupling for aryl-ether bond formation under CuI/L-proline catalysis . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons (δ 7.8–8.2 ppm for aromatic H) .

- X-ray Crystallography : Single-crystal analysis using SHELXL software provides unambiguous structural confirmation. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 229.05 [M+H]⁺) verifies molecular weight .

Q. How can researchers analyze the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Retention time and peak symmetry indicate purity (>95%) .

- GC-MS : For volatile derivatives, compare retention indices with standards.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: 68.1%, H: 3.1%, N: 6.1%) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatase activity). IC₅₀ values can be calculated .

- Antimicrobial Testing : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess cell viability at varying concentrations (10–100 μM) .

Q. How do solubility and stability impact experimental design with this compound?

- Methodological Answer :

- Solubility : Test in DMSO (≥50 mg/mL), ethanol (20 mg/mL), and aqueous buffers (pH-dependent). Use sonication for dispersion .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of cyano to amide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare computed NMR shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility .

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., coupling between F and adjacent H) .

Q. What challenges arise in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C promotes crystal growth. Challenges include polymorphism; use seeding techniques .

- Data Collection : High-resolution synchrotron radiation (λ = 0.710 Å) improves weak diffraction. SHELXL refinement with twin-law correction may be needed for twinned crystals .

Q. How can regioselectivity be controlled during the synthesis of derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution. For example, a boronic acid at the 2-position directs nitration to the 5-position .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 150°C, 20 min, K₂CO₃/DMF) .

Q. What methodologies assess the compound’s toxicity and environmental impact?

- Methodological Answer :

Q. How does the compound’s stability under varying pH and temperature conditions affect storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.